molecular formula C22H23FN2O4S B2639059 N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide CAS No. 932985-76-7

N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2639059
CAS No.: 932985-76-7
M. Wt: 430.49
InChI Key: TXNOKGISXDDUCB-UHFFFAOYSA-N
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Description

N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide is a complex organic compound that features a combination of fluorophenyl, thiazolyl, and trimethoxybenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group. The final step involves the coupling of the thiazole derivative with 3,4,5-trimethoxybenzoyl chloride under suitable conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, particularly at the fluorophenyl and thiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its unique structural features.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The fluorophenyl and thiazole groups are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The trimethoxybenzamide moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorophenyl-thiazole derivatives and trimethoxybenzamide analogs. Examples are:

  • N-(3-fluorophenyl)-N′-(2-thiazolyl)urea
  • 3,4,5-trimethoxybenzamide derivatives with different substituents on the thiazole ring

Uniqueness

What sets N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide apart is the specific combination of functional groups, which may confer unique biological activities and chemical properties. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O4S/c1-13-19(30-22(25-13)14-6-5-7-16(23)10-14)8-9-24-21(26)15-11-17(27-2)20(29-4)18(12-15)28-3/h5-7,10-12H,8-9H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNOKGISXDDUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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